An In-depth Technical Guide to 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological significance of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline. This molecule belongs to the N-arylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's core characteristics and outlining potential avenues for future investigation. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a robust and insightful resource.
Introduction
The N-arylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide range of applications, including antipsychotics, antidepressants, and anticancer agents.[1][2] The unique structural features of this class of compounds allow for interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[3][4] This guide focuses on a specific derivative, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, providing a detailed analysis of its chemical nature and exploring its potential within the broader context of N-arylpiperazine pharmacology. The strategic combination of a substituted aniline, a piperazine linker, and a methylphenyl group suggests a potential for nuanced biological activity, making it a compound of interest for further research and development.
Chemical Structure and Identification
The chemical identity of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is defined by its unique arrangement of aromatic and heterocyclic rings.
Chemical Structure
The molecule consists of a 4-aminobenzyl group attached to a piperazine ring at the N1 position. The N4 position of the piperazine ring is substituted with a 3-methylphenyl group.
Caption: Proposed synthetic workflow for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline via reductive amination.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Nitrobenzyl)-4-(3-methylphenyl)piperazine
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To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-(3-methylphenyl)piperazine (1.0 eq).
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Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the intermediate, 1-(4-nitrobenzyl)-4-(3-methylphenyl)piperazine.
Causality Behind Experimental Choices:
-
Solvent: DCM or DCE are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.
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Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.
Step 2: Synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline
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Dissolve the intermediate from Step 1 in a solvent system such as ethanol and water.
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Add a reducing agent, for instance, iron powder (Fe) and ammonium chloride (NH₄Cl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. [3]3. Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the final product, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.
Causality Behind Experimental Choices:
-
Reduction Method: The choice between Fe/NH₄Cl and catalytic hydrogenation depends on the scale of the reaction and the desired purity. Catalytic hydrogenation is often cleaner, while the iron-based reduction is a robust and cost-effective method.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. [5][6][7][8][9] 4.3.1. ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring are expected to be in the upfield region of the aromatic signals, while the protons on the methylphenyl ring will be in the downfield region.
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Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm corresponding to the benzylic protons.
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Piperazine Protons: Two broad signals around δ 2.5-3.2 ppm, corresponding to the four methylene groups of the piperazine ring.
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Amine Protons (-NH₂): A broad singlet around δ 3.6 ppm, which is exchangeable with D₂O.
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Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.
4.3.2. ¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals in the range of δ 115-150 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 62 ppm for the benzylic carbon.
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Piperazine Carbons: Signals around δ 48-53 ppm.
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Methyl Carbon (-CH₃): A signal around δ 21 ppm.
4.3.3. Mass Spectrometry (Predicted)
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Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 282.19.
4.3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
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N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
Pharmacological Profile and Potential Biological Activities
N-arylpiperazine derivatives are known to interact with a variety of biological targets, suggesting that 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline could possess interesting pharmacological properties. The primary targets for this class of compounds are often central nervous system (CNS) receptors. [10][11]
Potential CNS Activity: Dopamine and Serotonin Receptor Modulation
The arylpiperazine moiety is a well-established pharmacophore for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. [3][4]Ligands for these receptors have therapeutic applications in a range of neurological and psychiatric disorders.
Caption: Potential interaction of the target compound with dopaminergic and serotonergic pathways.
Expertise & Experience Insight: The substitution pattern on the aryl ring attached to the piperazine is a key determinant of receptor affinity and functional activity. The 3-methyl substitution in the target compound is an interesting feature that could influence its selectivity and potency at dopamine and serotonin receptor subtypes.
Potential Anticancer Activity
Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. [1][12]These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often multifactorial and can involve interactions with targets such as α₁-adrenergic receptors, which are implicated in the growth of certain cancers. [1]
Other Potential Biological Activities
The versatile nature of the N-arylpiperazine scaffold suggests that 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline could exhibit a range of other biological activities, including:
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Analgesic effects: Some arylpiperazine derivatives have shown promise in models of neuropathic pain. * Antimicrobial and antifungal properties: The piperazine ring is a common feature in many antimicrobial and antifungal agents.
Toxicology and Safety Profile
The toxicological profile of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline has not been specifically reported. However, general toxicological considerations for piperazine derivatives can be inferred from the literature.
-
Hepatotoxicity: Some piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis. [13]* General Toxicity: Piperazine and its salts generally have low acute oral toxicity. [14]However, some derivatives have been associated with adverse effects such as agitation, anxiety, and cardiac symptoms. [10][15]* Metabolism: Piperazine derivatives are primarily metabolized by cytochrome P450 enzymes. [10][16] Safety and Handling Precautions:
As with any research chemical, appropriate safety precautions should be taken when handling 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [17][18][19]* Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [20]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [19]
Conclusion and Future Directions
4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is a structurally intriguing molecule belonging to the pharmacologically significant N-arylpiperazine class. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential biological activities based on extensive analysis of related compounds.
Future research should focus on:
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Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and full experimental characterization (NMR, MS, IR, melting point) of the compound.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors (dopamine, serotonin, etc.) to determine its binding affinities and functional activities.
-
In Vitro and In Vivo Efficacy Studies: Evaluating its potential therapeutic effects in relevant disease models, such as models of neurological disorders or cancer.
-
Toxicology and ADME Studies: A thorough investigation of its absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-likeness and safety.
The insights provided in this guide aim to stimulate further investigation into this promising compound and contribute to the ongoing development of novel therapeutics based on the versatile N-arylpiperazine scaffold.
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![Chemical Structure of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](https://i.imgur.com/3Yx1t7j.png)
